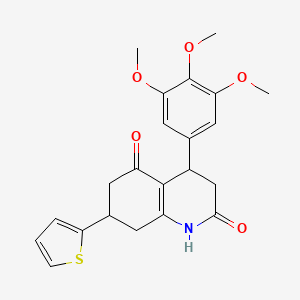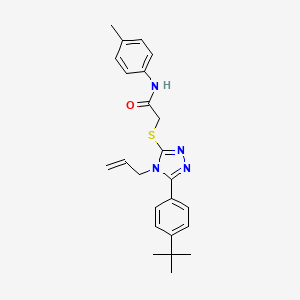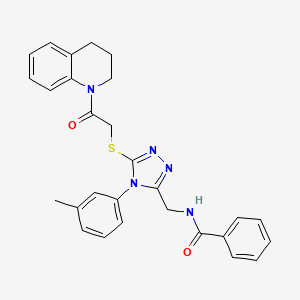![molecular formula C20H13F3N4O B11428159 N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11428159.png)
N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a complex structure with an imidazo[1,2-A]pyrimidine core, a phenyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. A common route may include:
Formation of the Imidazo[1,2-A]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction between a halogenated imidazo[1,2-A]pyrimidine and a phenylboronic acid.
Introduction of the Trifluoromethyl Group: This can be done via a nucleophilic substitution reaction using trifluoromethylating agents.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-A]pyrimidine core.
Reduction: Reduction reactions could target the benzamide moiety or the imidazo[1,2-A]pyrimidine core.
Substitution: The phenyl and trifluoromethyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[1,2-A]pyrimidine core could play a key role in these interactions, while the trifluoromethyl group might enhance binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-methylbenzamide
- N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-chlorobenzamide
- N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-nitrobenzamide
Uniqueness
N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it distinct from other similar compounds that may have different substituents on the benzamide moiety.
Properties
Molecular Formula |
C20H13F3N4O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-14(3-7-15)18(28)25-16-8-4-13(5-9-16)17-12-27-11-1-10-24-19(27)26-17/h1-12H,(H,25,28) |
InChI Key |
TZQSETCJYCPEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428076.png)

![N-cycloheptyl-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide](/img/structure/B11428094.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11428107.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11428115.png)
![5-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11428124.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11428132.png)

![Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11428151.png)
![N-(2,6-dimethylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11428164.png)
![N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11428176.png)

![2-[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11428184.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B11428191.png)
